Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Description
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-9-10-7(6)2-1-3-8-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWQVLVONXDRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665457 | |
| Record name | Pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87754-35-6 | |
| Record name | Pyrazolo[1,5-b]pyridazine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60665457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Miyaura Borylation and Suzuki Reaction: One-pot sequence reactions involving palladium-catalyzed Miyaura borylation followed by Suzuki coupling are commonly used to synthesize intermediates for pyrazolo[1,5-b]pyridazine-3-carbaldehyde.
Aminocarbonylation Procedures: Utilizing CO generated in situ or ex situ, aminocarbonylation reactions facilitated by palladium catalysts and ligands are another method for synthesizing this compound.
Multicomponent Reactions: One-pot multicomponent reactions involving hydrazine derivatives, aldehydes, and other reactants are also employed to construct the pyrazolo[1,5-b]pyridazine scaffold.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazolo[1,5-b]pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Antiparasitic Activity
Recent studies have highlighted the potential of pyrazolo[1,5-b]pyridazine-3-carbaldehyde derivatives in treating human African trypanosomiasis (HAT). A high-throughput screening identified this compound as part of a scaffold that demonstrated selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2. The optimization of these compounds led to promising candidates that showed effective reduction of parasitemia in animal models, although some exhibited toxicity .
1.2 Kinase Inhibition
The compound has been tested for its inhibitory effects on various kinases, which are critical in many signaling pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo[1,5-b]pyridazine scaffold could enhance selectivity and potency against targeted kinases . This aspect is particularly relevant for developing targeted therapies for cancers where kinase activity is dysregulated.
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound often involves multi-step reactions that can yield various derivatives with altered biological activities. For instance, the introduction of different substituents at specific positions can lead to compounds with enhanced pharmacological properties. Recent advancements in synthetic methodologies have improved yields and reduced the complexity of these processes .
2.2 Structural Modifications
The ability to modify the pyrazolo[1,5-b]pyridazine structure has led to the development of derivatives with specific activities. For example, compounds derived from this scaffold have been investigated for their potential as inhibitors of Janus kinases (JAKs), which play a role in immune response and inflammation . The exploration of these derivatives is ongoing, with several candidates entering preclinical trials.
Table 1: Summary of Key Research Findings on this compound Derivatives
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Key Structural and Functional Differences
Core Heterocyclic System
- Pyrazolo[1,5-b]pyridazine : Pyridazine fusion provides planar geometry, enabling deep binding into kinase ATP pockets (e.g., GSK-3β) .
- Pyrazolo[4,3-e]tetrazolo-triazine sulfonamides : Fused triazine and tetrazole rings enhance DNA intercalation, inducing oxidative stress and apoptosis in cancer cells .
Substituent Effects
- Aldehyde Group : In pyrazolo[1,5-b]pyridazine-3-carbaldehyde, the aldehyde facilitates covalent interactions with lysine residues (e.g., Lys85 in GSK-3β) .
- Methanesulfonyl and Ethoxy Groups : In the COX-2 inhibitor derivative, these groups enhance solubility and steric hindrance, improving gastrointestinal motility without ulceration .
Selectivity Mechanisms
- N-Methylation: Reduces hydrogen-bond donor capacity, diminishing off-target kinase binding (e.g., 2-log unit reduction in CDK2/GSK3β activity) .
- Fused Tetrazole Ring : In sulfonamide derivatives, this moiety increases DNA damage specificity in cancer cells by targeting replication forks .
Biological Activity
Pyrazolo[1,5-b]pyridazine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes involved in cell signaling. Notable mechanisms include:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are crucial in regulating cell cycle and metabolism. For instance, derivatives of pyrazolo[1,5-b]pyridazine have demonstrated selective inhibition against CDK-2 and CDK-4, making them potential candidates for cancer therapy .
- Anti-inflammatory Activity : Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit significant anti-inflammatory properties. For example, certain compounds have shown potent inhibition of COX-2 with selectivity indices suggesting minimal gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .
Structure-Activity Relationships (SAR)
The structural features of pyrazolo[1,5-b]pyridazine significantly influence its biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity:
| Position | Modification | Effect on Activity |
|---|---|---|
| R1 | 4-Trifluoromethyl phenyl | Decreased potency against T. b. brucei but improved selectivity over human kinases |
| R2 | Alkyl substitutions | Enhanced anti-inflammatory effects and improved selectivity for COX-2 inhibition |
| R3 | Amino group variations | Altered binding affinity towards CDKs and GSK-3β |
Case Studies
Several studies have investigated the biological activities of pyrazolo[1,5-b]pyridazine derivatives:
- Anti-Cancer Activity : A study identified a series of pyrazolo[1,5-b]pyridazines that inhibited CDK activity with IC50 values ranging from 0.01 to 0.052 μM. These compounds demonstrated significant antiproliferative effects in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .
- Anti-Parasitic Effects : In research targeting human African trypanosomiasis, a specific derivative exhibited selective inhibition against Trypanosoma brucei with reduced toxicity towards human kinases. This suggests the compound's potential for developing new treatments for parasitic infections .
- Anti-inflammatory Studies : A series of derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. Several compounds showed high percentages of edema inhibition (up to 96%), indicating strong anti-inflammatory efficacy comparable to established drugs like diclofenac .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Key Findings |
|---|---|
| Enzyme Inhibition | Selective inhibitors of CDK-2 and GSK-3β |
| Anti-inflammatory | Potent COX-2 inhibitors with low ulcerogenic risk |
| Anti-cancer | Significant antiproliferative effects |
| Anti-parasitic | Effective against T. brucei |
Q & A
Q. How can regioselectivity challenges in the synthesis of this compound isomers be mitigated?
- Methodological Answer : Steric and electronic directing groups (e.g., nitro or methoxy) on starting aldehydes influence cyclization pathways. Computational modeling (Gaussian) predicts transition-state energies to favor desired regioisomers. Chromatographic separation (HPLC with chiral columns) resolves isomers post-synthesis .
Notes
- Data Sources : Evidence from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Acta Poloniae Pharmaceutica) and patents were prioritized to ensure reliability. Commercial sources (e.g., BenchChem) were excluded per guidelines.
- Contradictions : Synthesis protocols in (multi-step) and (one-pot) highlight trade-offs between yield and scalability, requiring context-dependent optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
